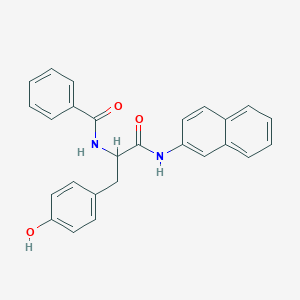
(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that features a unique oxathiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxathiazolidine ring, along with the phenyl and carbobenzyloxy (Cbz) groups, contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable sulfenamide with a phenyl-substituted isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxathiazolidine ring. Common reagents used in this synthesis include anhydrous solvents and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol analogs, and various substituted oxathiazolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Another heterocyclic compound with a similar oxathiazolidine ring structure.
Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide: Features a sulfur-containing ring similar to the oxathiazolidine ring.
1,3-Propane sultone: Contains a sulfonate ester group, similar to the sulfone group in (S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide.
Uniqueness
This compound is unique due to the presence of both the phenyl and carbobenzyloxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the oxathiazolidine ring enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
479687-25-7 |
|---|---|
Formule moléculaire |
C16H15NO5S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl (4S)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m1/s1 |
Clé InChI |
QZZFNYCEPUZLAN-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


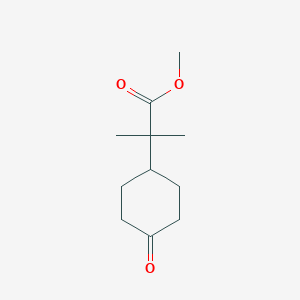

![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)



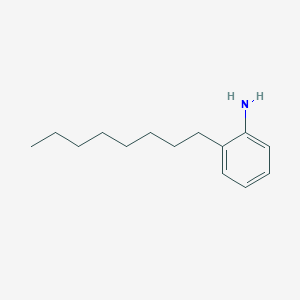
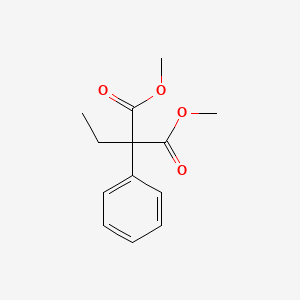
![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

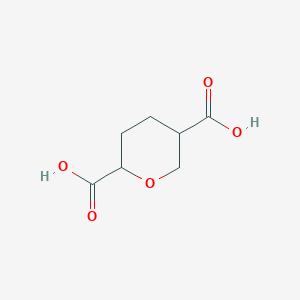
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
